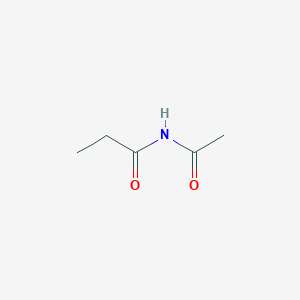
Propanamide, N-acetyl-
Overview
Description
Propanamide, N-acetyl- is an organic compound with the molecular formula C₅H₉NO₂. It is a derivative of propanamide, where an acetyl group is attached to the nitrogen atom. This compound is part of the amide family, which is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (NH₂). Amides are known for their stability and are commonly found in various biological and synthetic materials.
Scientific Research Applications
Propanamide, N-acetyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: N-acetylpropanamide is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of Propanamide is similar to that of procaine and quinidine. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole . N-acetylcysteine amide is a membrane penetrating antioxidant with anti-inflammatory activity through regulation of activation of NF-κB and HIF-1α as well as modulation of ROS .
Safety and Hazards
Future Directions
There is ongoing research into the properties and potential applications of Propanamide and its derivatives. For example, a dithiol called NACMEAA, which is synthesized from abundant and largely accessible L-cystine, has been studied for its ability to reduce disulfide bonds in GSSG and lysozyme . Another study has developed a mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N-acetyl- can be synthesized through several methods. One common approach involves the acetylation of propanamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding N-acetylpropanamide as the product.
Another method involves the reaction of propanoic acid with urea, followed by acetylation. This method is advantageous due to its simplicity and the availability of starting materials .
Industrial Production Methods
In industrial settings, the production of N-acetylpropanamide often involves the use of large-scale reactors where propanamide is reacted with acetic anhydride under controlled conditions. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-acetyl- undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, N-acetylpropanamide can be hydrolyzed to produce propanoic acid and acetamide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: N-acetylpropanamide can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Propanoic acid and acetamide.
Reduction: Propylamine.
Substitution: Depending on the nucleophile, various substituted amides can be formed.
Comparison with Similar Compounds
Similar Compounds
Acetamide: Similar in structure but lacks the propyl group.
Propionamide: Similar but without the acetyl group.
Butyramide: Similar but with a longer carbon chain.
Uniqueness
Propanamide, N-acetyl- is unique due to the presence of both the acetyl and propyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts .
Properties
IUPAC Name |
N-acetylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQKKBXQFQIQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336753 | |
| Record name | Propanamide, N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19264-34-7 | |
| Record name | Propanamide, N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


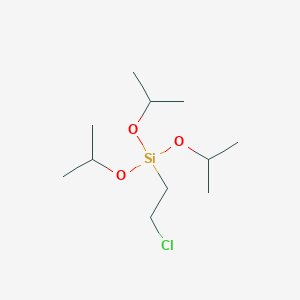
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)
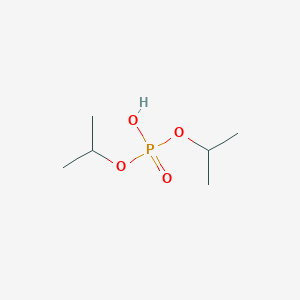
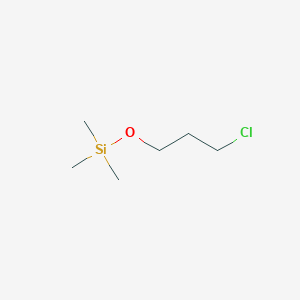

![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
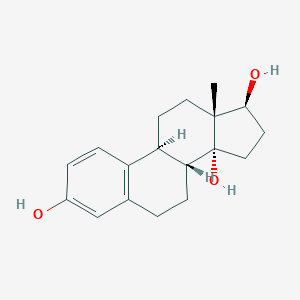

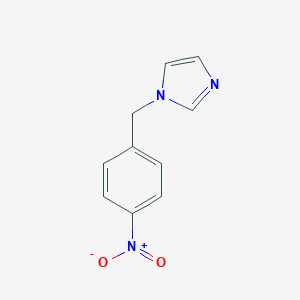

![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)



